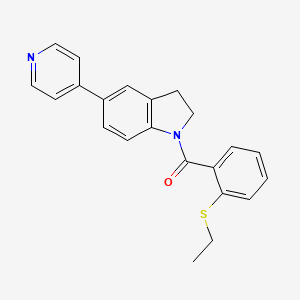

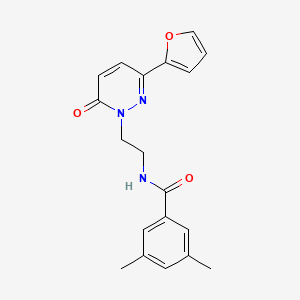

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

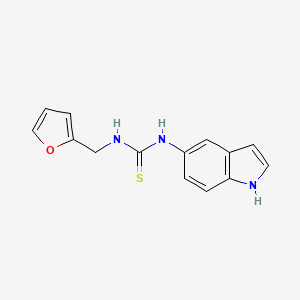

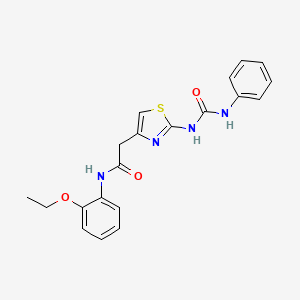

The compound is a complex organic molecule that likely contains a furan ring, a pyridazine ring, and a benzamide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridazine is a six-membered ring with four carbon atoms and two nitrogen atoms. Benzamide is a compound comprising a benzene ring attached to an amide group.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multicomponent reactions . For instance, 3-(2-furyl)acrylic acids and their derivatives can be synthesized from carbohydrate-derived furfurals by chemical catalysis .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The compound likely contains a furan ring, a pyridazine ring, and a benzamide group .Scientific Research Applications

Antibacterial Activity

Furan derivatives have been recognized for their antibacterial properties, particularly against both gram-positive and gram-negative bacteria . The furan ring in F2340-0056 can be expected to contribute to this activity, making it a candidate for developing new antibacterial agents to address microbial resistance.

Antifungal Applications

Compounds containing furan rings, like F2340-0056, have shown inhibitory effects on the growth of yeast-like fungi such as Candida albicans at certain concentrations . This suggests potential use in antifungal drug development.

Antitumor Properties

Furan derivatives are commonly used in synthesizing biologically active compounds with antitumor activity . The structural features of F2340-0056 may be explored for designing new antitumor agents.

Catalytic Organic Synthesis

The furan moiety in F2340-0056 can be utilized in catalytic organic synthesis, integrating biomass catalytic conversion with organic synthesis techniques . This application is crucial for advancing sustainable chemistry and green technology.

Anti-Infective Drug Development

The furan component of F2340-0056 is beneficial in creating drugs for various disease areas due to its broad biological and pharmacological properties . It could lead to the discovery of novel anti-infective compounds with unique mechanisms of action.

Cytotoxicity Studies

Chalcones derived from furan compounds have been investigated for their cytotoxic effects toward lung carcinoma . F2340-0056 could be a valuable compound for studying cytotoxicity in cancer research.

Mechanism of Action

Target of Action

The compound, also known as F2340-0056, primarily targets VISTA (V-domain Ig suppressor of T cell activation) . VISTA is a negative checkpoint regulator expressed on naïve T cells .

Mode of Action

F2340-0056 is an agonist that binds to the extracellular domain protein of VISTA . This binding enhances the function of the VISTA protein, inhibiting the inflammatory response of T cells and the transformation of naive T cells .

Biochemical Pathways

The compound’s action on vista likely influences t cell-mediated immune responses . By enhancing the function of VISTA, F2340-0056 suppresses T cell activation, potentially affecting various immune response pathways.

Result of Action

By enhancing the function of VISTA, F2340-0056 suppresses T cell-mediated immune responses . This suppression can inhibit the inflammatory response of T cells and the transformation of naive T cells , potentially leading to therapeutic effects in conditions like psoriasis and other autoimmune diseases .

properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13-10-14(2)12-15(11-13)19(24)20-7-8-22-18(23)6-5-16(21-22)17-4-3-9-25-17/h3-6,9-12H,7-8H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFWJRRQGFBKJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-Dimethoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2750112.png)

![3-(4-Ethoxyphenyl)-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B2750114.png)

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2750116.png)

![N-(tert-butyl)-4-(6-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2750124.png)

![2-[4-[(2-Chloroacetyl)amino]piperidin-1-yl]benzamide;hydrochloride](/img/structure/B2750127.png)